BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Navigating C-H
Functionalization of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

(R)-2,2-Dimethyl-1-(3-
Compound Name:
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cat. No.: B1593106

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for C-H functionalization of piperazines. This guide is
designed for researchers, scientists, and drug development professionals who are looking to
leverage the power of C-H activation on this privileged scaffold while minimizing common side
reactions. The unique electronic nature of the piperazine ring, with its two nitrogen atoms,
presents both opportunities and challenges. Understanding and controlling the reaction
pathways is paramount to achieving high yields and selectivities. This resource provides in-
depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate
your experiments successfully.

Frequently Asked Questions (FAQSs)
Q1: Why is C-H functionalization of piperazines more
challenging than for other cyclic amines like piperidine?

The presence of a second nitrogen atom in the piperazine ring significantly alters its reactivity
compared to simpler cyclic amines.[1][2] This second nitrogen can act as a Lewis base,
coordinating to and potentially deactivating the catalyst. It also influences the electronic
properties of the C-H bonds, making the molecule susceptible to a range of side reactions that
are less common in piperidine chemistry.[1][2] Key challenges include over-oxidation,
dehydrogenation, poor regioselectivity, and N-dealkylation.[2][3]
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Troubleshooting Guides

This section is organized by common side reactions encountered during the C-H
functionalization of piperazines. Each section provides a description of the problem, its
probable causes, and actionable solutions with detailed protocols.

Over-oxidation to Diketopiperazines and Ring
Fragmentation

Problem: Your reaction yields a significant amount of diketopiperazine or other ring-opened
byproducts, leading to low yields of the desired functionalized piperazine.[2]

Causality: This side reaction is particularly common in oxidation reactions, especially when
using strong oxidants or harsh reaction conditions. The presence of two nitrogen atoms can
facilitate a stepwise oxidation process, first at one a-carbon and then at the other, ultimately
leading to the highly oxidized diketopiperazine. Copper-catalyzed aerobic oxidations are known
to sometimes produce these byproducts.[2]

Solutions:

e Choice of Oxidant: Avoid overly harsh oxidants. For photoredox-catalyzed reactions, the
choice of photocatalyst and terminal oxidant is crucial. While oxygen from the air can be a
convenient oxidant, it can sometimes lead to undesired side products. Consider using a
milder, controlled terminal oxidant.

Oxidant System Typical Conditions Notes
) ) Prone to diketopiperazine and
Air/Oz2 with Cul DMSO, 120 °C ) )
ring fragmentation.[2]
CH2Clz, blue LED, N2 Can suppress complications

MnO:z with a photocatalyst i .
atmosphere from using O2 as the oxidant.

e Reaction Conditions:

o Temperature: Lowering the reaction temperature can often reduce the rate of over-
oxidation.
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o Atmosphere: If using a photoredox system, running the reaction under an inert
atmosphere (N2 or Ar) and using a stoichiometric amount of a chemical oxidant can
provide better control than using atmospheric oxygen.

Example Protocol: Minimizing Over-oxidation in a Photoredox Reaction

This protocol is adapted from a general procedure for photoredox-catalyzed oxidations, with
modifications to minimize over-oxidation.

e To an oven-dried vial, add the N-substituted piperazine (1.0 equiv.), the photocatalyst (e.qg.,
an iridium or ruthenium complex, 1-5 mol%), and the terminal oxidant (e.g., MnOz, 1.2
equiv.).

o Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
e Add the degassed solvent (e.g., CH2Cl2) via syringe.

e Place the vial in a photoreactor equipped with blue LEDs at room temperature.
« Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.

o Upon completion, quench the reaction and purify the product by column chromatography.

Dehydrogenation of the Piperazine Ring

Problem: Instead of the desired C-H functionalized product, you observe the formation of a
tetrahydropyrazine or other dehydrogenated species.[2]

Causality: This side reaction is particularly prevalent in transition metal-catalyzed reactions,
most notably with rhodium catalysts.[2][4][5] The mechanism often involves a (3-hydride
elimination from a metal-bound intermediate, leading to the formation of an unsaturated ring.
The use of a 2-pyridinyl directing group on a piperazine nitrogen in combination with a rhodium
catalyst has been shown to favor this dehydrogenative pathway.[2][4]

Solutions:

o Catalyst Selection: If dehydrogenation is a major issue, consider switching from a rhodium-
based catalyst to a different transition metal that is less prone to 3-hydride elimination in this
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context. Tantalum-catalyzed hydroaminoalkylation is an example of a method that can
provide a-alkylated piperazines without dehydrogenation.[2]

Catalyst System Common Side Product Alternative Catalyst

Rha(CO)12 Tetrahydropyrazine[2][4] Ta-based catalysts[2]

o Directing Group Strategy: When using directing groups, be aware of their potential to favor
dehydrogenation. If a 2-pyridinyl group is problematic, consider alternative directing groups
or a directing-group-free approach if possible.

Conceptual Workflow for Catalyst Selection to Avoid Dehydrogenation

Alternative:
Ta-based or other
non-Rh catalysts

. Catalyst System: Mechanism: Solution:
Dl LG o ClsehE: Rh-based B-Hydride Elimination Favored Change Catalyst

Click to download full resolution via product page

Caption: Catalyst selection workflow to mitigate dehydrogenation.

Poor Regioselectivity in Unsymmetrical Piperazines

Problem: Your reaction on an unsymmetrically substituted piperazine (e.g., with different N-
substituents or C-substituents) results in a mixture of regioisomers.

Causality: The two nitrogen atoms in the piperazine ring can have different electronic
environments, leading to C-H bonds with varying acidities and reactivities. The choice of N-
substituents, directing groups, and reaction conditions all play a critical role in determining
which C-H bond is preferentially functionalized.

Solutions:

» N-Protecting/Directing Groups: The use of a bulky or electronically distinct protecting group
on one of the nitrogen atoms can effectively block or direct functionalization.
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o N-Boc (tert-Butoxycarbonyl): This is a widely used protecting group that often directs
lithiation to the a-position of the Boc-protected nitrogen.[1][4] The bulky nature of the Boc
group can also sterically hinder reactions at the adjacent C-H bonds.

o N-Aryl/N-Benzyl: The electronic properties of an N-aryl or N-benzyl group can influence
the reactivity of the adjacent C-H bonds. In photoredox catalysis, the more electron-rich
nitrogen is often preferentially oxidized, leading to functionalization at its a-position.[1][6]
DFT analysis can be used to predict the site of reactivity based on the electron density of
the nitrogen atoms.[1]

o Chiral Auxiliaries: An a-methylbenzyl group on the distal nitrogen can act as a chiral
auxiliary to control diastereoselectivity in lithiation reactions.[2]

o Catalyst Control: In some systems, the choice of catalyst and ligands can override the
inherent reactivity of the C-H bonds to achieve a desired regioselectivity.[7]

Table: Influence of N-Substituents on Regioselectivity

) Predominant Site
N-Substituent

L. Reaction Type of Rationale
Combination

Functionalization

Directed metalation by
N-Boc, N'-Alkyl Lithiation o to the N-Boc group the carbamate
oxygen.[4]

Preferential single-

electron transfer from
] o to the more ]
N-Aryl, N'-Alkyl Photoredox Alkylation ] ) the more easily
electron-rich nitrogen o ,
oxidized nitrogen.[1]

[6]

N-(2-pyridinyl), N'- Rh-catalyzed o to the N-(2-pyridinyl)  Chelation-assisted C-
Alkyl carbonylation group H activation.[2]

Experimental Protocol for Regioselective a-Lithiation of N-Boc Piperazine
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This protocol is based on established procedures for the diastereoselective lithiation of N-Boc
piperazines.[1][8]

» To a solution of the N-Boc, N'-substituted piperazine (1.0 equiv.) in a dry solvent (e.g., THF or
Et20) under an inert atmosphere, add a chiral ligand such as (-)-sparteine or a (+)-sparteine
surrogate (1.1 equiv.).

e Cool the solution to -78 °C.

e Slowly add s-BuLi (1.1 equiv.) and stir for the optimized time (can be monitored by in situ IR
spectroscopy).[2]

e Add the desired electrophile and allow the reaction to warm to room temperature slowly.
e Quench the reaction with a saturated aqueous solution of NH4Cl.

o Extract the product with an organic solvent, dry, and purify by column chromatography.

N-Dealkylation

Problem: You observe the cleavage of an N-alkyl or N-benzyl group, leading to a secondary
amine byproduct.

Causality: N-dealkylation is a known metabolic pathway for many piperazine-containing drugs
and can also occur as a side reaction in synthetic chemistry, particularly under oxidative
conditions.[9][10][11] The mechanism often involves the oxidation of the a-carbon of the N-alkyl
group, forming an unstable hemiaminal that then fragments.

Solutions:

e Choice of N-Substituent: If N-dealkylation is a problem, consider using N-aryl or N-acyl
protecting groups, which are generally more robust under oxidative conditions than N-alkyl or
N-benzyl groups.

e Reaction Conditions: Milder reaction conditions (lower temperature, less powerful oxidant)
can help to minimize N-dealkylation.
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o Protecting Group Strategy: If the N-alkyl group is part of the desired final product, it may be
necessary to introduce it at a later stage in the synthesis, after the C-H functionalization step.

Epimerization at an a-Stereocenter

Problem: If your starting material is a chiral, a-substituted piperazine, you may observe a loss
of stereochemical purity during the reaction.

Causality: The a-proton of a piperazine can be acidic, and its removal can lead to a planar
intermediate (e.g., an enamine or a lithiated species) that can be protonated or quenched from
either face, leading to racemization or epimerization. This is a particular concern in reactions
that involve strong bases or proceed through radical intermediates.[12][13]

Solutions:

o Reaction Temperature: Low temperatures are crucial for minimizing epimerization in base-
mediated reactions like lithiation. Maintaining the temperature at -78 °C is often critical.[1]

o Base and Solvent Choice: The choice of base and solvent can influence the rate of
epimerization.

o Reaction Time: Keep the time between the deprotonation and the electrophilic quench as
short as possible to minimize the lifetime of the potentially planar intermediate. In situ
monitoring can be used to determine the optimal lithiation time.[2]

o Photoredox Conditions: In some photoredox reactions, epimerization can occur after the
initial C-H functionalization, leading to a thermodynamic mixture of diastereomers.[13] If a
specific diastereomer is desired, it may be necessary to adjust the reaction conditions to
favor kinetic control or to separate the isomers after the reaction.

Diagram: Epimerization Pathway
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Caption: General pathway for epimerization at an a-stereocenter.

By carefully considering the choice of reagents, catalysts, protecting groups, and reaction
conditions, it is possible to minimize these common side reactions and achieve the desired C-H
functionalization of piperazines with high efficiency and selectivity.

References

o Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C-H
Functionalization. Organics2021, 2, 337-347. [Link]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1593106?utm_src=pdf-body-img
https://www.mdpi.com/2673-401X/2/4/18
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C—H functionalization of
piperazines. Beilstein J. Org. Chem.2016, 12, 702-715. [Link]

Ye, Z.; Gettys, K. E.; Dai, M. Opportunities and challenges for direct C-H functionalization of
piperazines. Beilstein Journal of Organic Chemistry2016, 12, 702-715. [Link]

O'Brien, P. et al. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched
2-Arylpiperazines. Org. Lett.2023, 25, 5, 854-858. [Link]

Hussein, D. E. S., & Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as
Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
Pharmaceuticals, 14(4), 318. [Link]

Firth, J. D. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (-)-
Sparteine Surrogate. University of York. [Link]

Vitaku, E., & Njardarson, J. T. (2021). Regioselective Functionalization of Quinolines through
C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

Rani, G., Luxami, V., & Paul, K. (2020). Traceless directing groups: a novel strategy in
regiodivergent C—H functionalization. Chemical Communications, 56(85), 12479-12521.
[Link]

Hussein, D. E. S., & Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as
Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
Semantic Scholar. [Link]

Firth, J. D., O'Brien, P., & Campos, K. R. (2017). General Procedures for the
Lithiation/Trapping of N-Boc Piperazines. Organic letters, 19(14), 3871-3874. [Link]

Naskar, K., & Maiti, D. (2023). Rhodium-Catalyzed C-H Functionalization to Construct
Annulated Molecules. Chemistry-An Asian Journal, 18(22), e202300742. [Link]

Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis
via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901899/
https://pubmed.ncbi.nlm.nih.gov/27340462/
https://pubs.acs.org/doi/10.1021/acs.orglett.2c04291
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066345/
https://etheses.whiterose.ac.uk/14846/
https://www.mdpi.com/1420-3049/26/18/5467
https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04863a
https://www.semanticscholar.org/paper/Metabolic-N-Dealkylation-and-N-Oxidation-as-of-the-Hussein-Al-Hadiya/8a1b6a7e8f3b0e3f9c2d0c1e8a3a3c1b1c1e1c1c
https://www.researchgate.net/publication/318534676_General_Procedures_for_the_LithiationTrapping_of_N-Boc_Piperazines
https://www.researchgate.net/publication/373977823_Rhodium-Catalyzed_C-H_Functionalization_to_Construct_Annulated_Molecules
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11755930/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C—H
functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

Lelievre, D., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-
Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46833—-46843. [Link]

Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

D'Amato, F., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted
Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 744—747. [Link]

Wang, Y., et al. (2022). C—H activation-enabled synthesis of a piperazine-embedded
azadibenzo[a,g]corannulene analogue. Organic Chemistry Frontiers, 9(10), 2736-2741.
[Link]

Grote, T, et al. (2020). Comparative studies on similarities and differences of cyclodipeptide
oxidases for installation of C-C double bonds at the diketopiperazine ring. Applied
Microbiology and Biotechnology, 104(7), 2931-2942. [Link]

Firth, J. D., O'Brien, P., & Campos, K. R. (2017). General Procedures for the
Lithiation/Trapping of N-Boc Piperazines. Organic letters, 19(14), 3871-3874. [Link]

Gande, M., et al. (2021). Photoinduced C—H arylation of 1,3-azoles via copper/photoredox
dual catalysis. Chemical Science, 12(3), 1148-1154. [Link]

Magwaza, S., & Tukulula, M. (2022). N-Dealkylation of Amines. Organic Chemistry: Current
Research. [Link]

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C-H 2
Functionalization. Organics, 2(4), 337-347. [Link]

Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis
via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.beilstein-journals.org/bjoc/articles/12/70
https://pubs.acs.org/doi/10.1021/acsomega.2c05763
https://encyclopedia.pub/entry/20422
https://pubs.acs.org/doi/10.1021/acs.orglett.6b00024
https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00358e
https://pubmed.ncbi.nlm.nih.gov/31989220/
https://pubmed.ncbi.nlm.nih.gov/28686450/
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05937a
https://www.ouci.ru/upload/iblock/737/N-Dealkylation-of-Amines.pdf
https://www.organic-chemistry.org/protectivegroups/amino/cbz-amines.htm
https://www.mdpi.com/2673-401X/2/4/18/pdf
https://pubmed.ncbi.nlm.nih.gov/39484714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e Kim, H., & Lee, P. H. (2017). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz
protected amines under mild conditions. Organic & Biomolecular Chemistry, 15(46), 9845—
9849. [Link]

e Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via
Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile
and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

e Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC
PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in
Pharmaceutical Sciences, 5(1), 1481-1485. [Link]

e McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via
Organic Photoredox Catalysis. Organic Letters, 22(3), 679-683. [Link]

e Butler, C. L., & Stoltz, B. M. (2015). Enantioselective Synthesis of a-Secondary and a-
Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
Angewandte Chemie International Edition, 54(4), 1195-1199. [Link]

e Chen, J., & Knowles, R. R. (2022). Visible Light-Mediated, Diastereoselective Epimerization
of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical
Society, 144(11), 4933—-4940. [Link]

o Pitre, S. P, et al. (2020). Highly Diastereoselective Functionalization of Piperidines by
Photoredox Catalyzed a-Amino C—H Arylation and Epimerization. Journal of the American
Chemical Society, 142(18), 8374—8382. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4901899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4901899/
https://pubs.acs.org/doi/10.1021/acs.orglett.3c00074
https://www.researchgate.net/publication/317323061_General_Procedures_for_the_LithiationTrapping_of_N-Boc_Piperazines
https://www.beilstein-journals.org/bjoc/articles/12/70
https://www.beilstein-journals.org/bjoc/articles/12/70
https://pubmed.ncbi.nlm.nih.gov/31904980/
https://pubmed.ncbi.nlm.nih.gov/31904980/
https://www.mdpi.com/1420-3049/26/18/5467
https://par.nsf.gov/servlets/purl/10323801
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036657/
https://pdfs.semanticscholar.org/4f2e/3deb547d7c96acd94809260788c899748359.pdf
https://ouci.dntb.gov.ua/en/works/4NrJkOe4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318553/
https://www.benchchem.com/product/b1593106#minimizing-side-reactions-in-c-h-functionalization-of-piperazines
https://www.benchchem.com/product/b1593106#minimizing-side-reactions-in-c-h-functionalization-of-piperazines
https://www.benchchem.com/product/b1593106#minimizing-side-reactions-in-c-h-functionalization-of-piperazines
https://www.benchchem.com/product/b1593106#minimizing-side-reactions-in-c-h-functionalization-of-piperazines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593106?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

